molecular formula C22H22FNO4 B11311704 N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11311704
M. Wt: 383.4 g/mol
InChI Key: WYLYTRDSITXBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic organic molecule featuring a coumarin (2H-chromen-2-one) core substituted with hydroxy (7-position), methyl (4- and 8-positions), and oxo (2-position) groups. The propanamide side chain is linked to a 2-(2-fluorophenyl)ethyl moiety. Coumarin derivatives are well-studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities . The fluorine atom on the phenyl ring may enhance metabolic stability and bioavailability compared to non-halogenated analogs, a common strategy in medicinal chemistry .

Properties

Molecular Formula

C22H22FNO4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H22FNO4/c1-13-16-7-9-19(25)14(2)21(16)28-22(27)17(13)8-10-20(26)24-12-11-15-5-3-4-6-18(15)23/h3-7,9,25H,8,10-12H2,1-2H3,(H,24,26)

InChI Key

WYLYTRDSITXBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with the chromen-2-one derivative in the presence of a Lewis acid catalyst.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate product with 3-bromopropanamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a dihydro derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide exhibits promising anticancer properties. Its mechanism of action appears to involve the inhibition of cancer cell proliferation through various pathways.

Case Study: Cytotoxicity Assays

In vitro evaluations demonstrated that this compound showed significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Line : HT29 (Colon Cancer)
    • IC50 : < 1.98 μM
    • Notes : Significant growth inhibition was observed.
Cell LineIC50 (μM)Notes
HT29 (Colon)< 1.98Significant growth inhibition
Jurkat T Cells< 1.61Enhanced by electron-donating groups

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may be effective against various bacterial strains.

Case Study: Antimicrobial Evaluation

In studies assessing its antimicrobial efficacy:

  • Target Pathogen : Staphylococcus aureus
    • Minimum Inhibitory Concentration (MIC) : 0.22 - 0.25 μg/mL
Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Neuropharmacological Potential

Given the structural features of this compound, there is potential for neuropharmacological applications as well. The presence of the fluorophenyl group suggests possible interactions with neurotransmitter systems.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural motifs such as the coumarin core, fluorophenyl groups, or propanamide/acetamide side chains.

Coumarin Derivatives with Modified Side Chains

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide (ChemSpider ID: 4848817)
    • Structural Differences : Replaces the target’s propanamide chain with an acetamide (shorter carbon chain) and substitutes 3,4-dimethoxyphenyl for 2-fluorophenyl.
    • Impact : The methoxy groups may increase lipophilicity but reduce metabolic stability compared to fluorine. The shorter acetamide chain could alter binding interactions in biological targets .
    • Molecular Weight : 411.45 g/mol (vs. target compound’s ~409.42 g/mol, estimated from formula).

Fluorophenyl-Containing Analogs

  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Schedule I compound) Structural Differences: Shares the 2-fluorophenyl group but incorporates a piperidine ring and phenylethyl chain instead of the coumarin core. Pharmacological Context: This compound is a fentanyl analog, suggesting opioid receptor activity.
  • N-Benzyl-3-(4-chlorophenyl)-2-[methyl-(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]-N-[3-(4-pyridyl)-1-(2-(4-pyridyl)ethyl)propanamide Structural Differences: Features a pyridyl-ethyl-propanamide chain and trimethoxyphenyl groups.

Propanamide/Acetamide-Based Compounds

  • (2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide Structural Differences: Contains a dibenzoazepinone core instead of coumarin, with a biphenyl-fluorophenyl group.

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity
Target Compound Coumarin 7-hydroxy, 4,8-dimethyl, 2-fluorophenyl-propanamide ~409.42 Anticoagulant, anti-inflammatory (inferred)
ChemSpider 4848817 Coumarin 7-hydroxy, 4,8-dimethyl, 3,4-dimethoxyphenyl-acetamide 411.45 Antimicrobial (speculative)
Schedule I Fentanyl Analog Piperidine-propanamide 2-fluorophenyl, phenylethyl ~352.40 (estimated) Opioid receptor modulation
Dibenzoazepinone Derivative Dibenzoazepinone Biphenyl-fluorophenyl, propanamide 465.00 CNS activity

Key Research Findings and Gaps

  • Fluorine Substitution : The 2-fluorophenyl group in the target compound likely improves metabolic stability and binding affinity compared to methoxy or hydroxyl analogs, as seen in other fluorinated pharmaceuticals .
  • Coumarin Core : The 7-hydroxy-4,8-dimethyl substitution pattern is unique; similar coumarins (e.g., warfarin) exhibit anticoagulant effects via vitamin K antagonism, but the target’s propanamide side chain may redirect its mechanism .
  • Data Limitations: No direct pharmacological data for the target compound were found in the provided evidence. Experimental studies (e.g., receptor binding assays, pharmacokinetic profiling) are needed to validate inferred activities.

Biological Activity

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic compound with a complex structure that has attracted attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C22H22FNO4
  • Molecular Weight : 383.41 g/mol
  • CAS Number : 853899-17-9

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells compared to pulmonary adenocarcinoma (A549) cells, suggesting a structure-dependent mechanism of action. The incorporation of specific moieties like the chromenon structure significantly enhanced anticancer activity in vitro, with reductions in cell viability observed at concentrations as low as 100 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that derivatives with similar structures possess broad-spectrum activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential as a new antimicrobial agent .

Target Interactions

The biological activity of this compound may be attributed to its interactions with specific protein targets involved in cancer progression and microbial resistance. For example, the compound has been shown to inhibit key signaling pathways associated with tumor necrosis factor-alpha (TNFα), which plays a critical role in inflammation and cancer metastasis .

Case Studies and Research Findings

  • Anticancer Efficacy : A study reported that the anticancer efficacy of compounds related to this compound was tested on Caco-2 and A549 cell lines. The results indicated that modifications in the chemical structure could lead to enhanced selectivity and potency against specific cancer types .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial properties of structurally related compounds demonstrated effectiveness against drug-resistant strains of Candida species. The results suggested that these compounds could serve as templates for developing new antifungal agents .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50Reference
AnticancerCaco-254.9% viability at 100 µM
AnticancerA549No significant effect
AntimicrobialMRSAComparable to vancomycin
AntifungalCandida aurisGreater than fluconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.